molecular formula C20H14N4O4S B12188549 N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B12188549
M. Wt: 406.4 g/mol
InChI Key: ZQAFHKGNCQVKJA-MAHQCVNESA-N
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Description

“N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide” is a complex organic compound that features a benzoxadiazole ring, a thiazolidinone moiety, and a phenylprop-2-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzoxadiazole ring, followed by the formation of the thiazolidinone moiety, and finally, the coupling of these intermediates with the phenylprop-2-en-1-ylidene group under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene group.

    Reduction: Reduction reactions could target the carbonyl groups in the thiazolidinone moiety.

    Substitution: Substitution reactions may occur at various positions on the benzoxadiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a probe in various analytical techniques.

Biology

In biological research, it could be studied for its potential as a fluorescent marker due to the benzoxadiazole ring, which is known for its fluorescent properties.

Medicine

Medicinal chemistry applications might include the investigation of its potential as a drug candidate, particularly for its interactions with biological targets.

Industry

In industry, the compound could be explored for its use in materials science, such as in the development of new polymers or as a component in electronic devices.

Mechanism of Action

The mechanism by which “N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide” exerts its effects would depend on its specific applications. For example, as a fluorescent marker, it may interact with specific biomolecules and emit light upon excitation. In medicinal applications, it could interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole rings.

    Thiazolidinone Derivatives: Compounds featuring the thiazolidinone moiety.

    Phenylprop-2-en-1-ylidene Derivatives: Compounds with similar phenylprop-2-en-1-ylidene groups.

Uniqueness

The uniqueness of “N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide” lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H14N4O4S

Molecular Weight

406.4 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H14N4O4S/c25-17(21-14-9-5-10-15-18(14)23-28-22-15)12-24-19(26)16(29-20(24)27)11-4-8-13-6-2-1-3-7-13/h1-11H,12H2,(H,21,25)/b8-4+,16-11-

InChI Key

ZQAFHKGNCQVKJA-MAHQCVNESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

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